1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and an indoline derivative
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-22-7-6-12-8-13(2-4-15(12)22)16(23)10-20-19(24)21-14-3-5-17-18(9-14)26-11-25-17/h2-5,8-9,16,23H,6-7,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIOQDWIJNXAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Indoline Derivative: The indoline moiety can be synthesized via the reduction of indole derivatives using hydrogenation or other reducing agents.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and indoline derivatives through a urea linkage. This can be done using phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, potentially converting the urea linkage to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has been investigated for various pharmacological properties:
- Anticonvulsant Activity : Research published in "Bioorganic & Medicinal Chemistry" indicates that derivatives of this compound may exhibit moderate anticonvulsant effects in animal models. Further studies are necessary to elucidate the mechanism of action and confirm these findings.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Activity : The compound's unique structure allows it to interact with specific molecular targets involved in cancer cell signaling pathways, making it a candidate for anticancer drug development.
Biochemical Probes
Due to its structural characteristics, this compound can serve as a biochemical probe in assays aimed at understanding enzyme activity and receptor interactions. Its ability to modulate specific pathways makes it valuable for studying cellular processes and disease mechanisms.
Material Science
In addition to biological applications, this compound can be utilized in developing advanced materials. Its unique chemical properties may facilitate the creation of polymers and nanomaterials with tailored functionalities.
Case Study 1: Anticonvulsant Activity
A study conducted on several derivatives of this compound demonstrated varying degrees of anticonvulsant activity when tested in animal models. The findings suggested that modifications to the core structure could enhance efficacy and reduce side effects.
Case Study 2: Cancer Research
In cancer research, compounds similar to this compound have shown promise in inhibiting tumor growth through modulation of key signaling pathways. These studies highlight the potential for this compound as a lead structure for developing novel anticancer agents.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)urea: Lacks the indoline moiety, potentially altering its biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-amino-2-(1-methylindolin-5-yl)ethyl)urea: Contains an amino group instead of a hydroxy group, which may affect its reactivity and interactions.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is unique due to the combination of the benzo[d][1,3]dioxole and indoline moieties, along with the hydroxyethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed findings from various studies.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that the compound may interact with various biological pathways, particularly those involving neurotransmitter receptors and enzyme inhibition. Its structure suggests potential interactions with both central and peripheral nervous systems.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing on its effects on neuroprotection, anti-inflammatory properties, and potential as a therapeutic agent for various diseases.
Neuroprotective Effects
A study evaluated the neuroprotective effects of similar compounds derived from benzo[d][1,3]dioxole structures. The findings indicated that these compounds could significantly inhibit neurotoxicity in cell models, suggesting that the compound may also exhibit similar protective capabilities against oxidative stress-induced neuronal damage .
Anti-inflammatory Properties
Another aspect of the compound's biological activity is its anti-inflammatory effects. Research has shown that compounds with similar structural motifs can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro .
Case Study 1: Neuroprotection in HT-22 Cells
In a specific experiment involving HT-22 neuronal cells, the compound demonstrated significant cytoprotective effects when exposed to corticosterone. The results indicated a dose-dependent increase in cell viability, suggesting its potential as a neuroprotective agent .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 6.25 | 85 |
| 12.5 | 90 |
| 25 | 95 |
Case Study 2: Inhibition of Inflammatory Cytokines
In another study focused on inflammatory responses, the compound was tested for its ability to inhibit TNF-alpha production in macrophage cell lines. The results showed a significant reduction in TNF-alpha levels at concentrations above 10 μM, indicating its potential utility in treating inflammatory diseases .
| Concentration (μM) | TNF-alpha Production (pg/mL) |
|---|---|
| 0 | 250 |
| 10 | 200 |
| 20 | 150 |
| 50 | 100 |
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is crucial for understanding the efficacy of this compound. Studies suggest that modifications to the benzo[d][1,3]dioxole ring or the urea moiety can significantly enhance or diminish activity against specific targets. For instance, introducing halogen substitutions has been linked to increased receptor affinity and potency .
Q & A
What are the key synthetic strategies for constructing the urea moiety in 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea?
Basic Research Focus
The urea core is typically synthesized via coupling reactions between an isocyanate and an amine. For analogs, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often employed to integrate aromatic subunits like the benzo[d][1,3]dioxol-5-yl group. For example, describes using XPhos/Pd(OAc)₂ with K₃PO₄ in dioxane/water for aryl-aryl bond formation, while highlights hydrogenation under Raney Ni for stereochemical control in related structures. Purification via silica gel chromatography is critical to isolate intermediates .
How can reaction conditions be optimized to minimize by-product formation during synthesis?
Advanced Research Focus
By-product mitigation requires precise control of stoichiometry, temperature, and catalyst loading. emphasizes the use of inert atmospheres (e.g., N₂) and degassed solvents to prevent oxidation. For thermally sensitive intermediates, stepwise addition of reagents (e.g., allyl chloride in ) reduces exothermic side reactions. Monitoring via TLC or HPLC ensures reaction progression, while quenching with aqueous solutions (e.g., Na₂S₂O₃ in ) halts unreacted electrophiles .
What spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and purity?
Basic Research Focus
1H/13C NMR is essential for confirming regiochemistry and hydrogen bonding in the urea group (e.g., NH peaks at δ 8–10 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (~1640–1680 cm⁻¹). For stereochemical analysis, used X-ray crystallography with SHELXL for refinement, which is critical for resolving hydroxy/ethyl substituent configurations .
How do researchers resolve contradictions in crystallographic data for structurally similar urea derivatives?
Advanced Research Focus
Discrepancies in unit cell parameters or torsion angles often arise from polymorphism or solvent inclusion. and recommend using SHELXL’s TWIN/BASF commands to model twinning or anisotropic displacement parameters. Mercury CSD’s packing similarity tool ( ) compares intermolecular interactions across datasets to identify systematic errors. For ambiguous electron density, DFT-based Hirshfeld surface analysis can validate hydrogen-bonding networks .
What computational approaches model the binding interactions of this urea derivative with biological targets?
Advanced Research Focus
Virtual screening pipelines (e.g., ’s uPAR-targeted workflow) combine molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding affinities. QSAR models trained on analogs like IPR-1 ( ) can prioritize substituents for activity optimization. For conformational analysis, Gaussian-based DFT calculations assess the energy landscape of the hydroxyethyl group’s rotamers .
What pharmacological assays are recommended to evaluate this compound’s bioactivity?
Basic Research Focus
In vitro assays include kinase inhibition profiling (e.g., radiometric assays) and cell viability tests (MTT/XTT) using cancer lines. ’s protocols for flavone derivatives suggest using DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity. For receptor antagonism, cAMP/GTPγS binding assays ( ’s ABT-627 framework) are applicable .
How can researchers address solubility challenges in biological testing?
Advanced Research Focus
Co-solvent systems (e.g., PEG-400/ethanol) or cyclodextrin inclusion complexes enhance aqueous solubility. notes that methoxy or hydroxy groups on aryl rings (e.g., 4-methoxyphenyl in ) improve hydrophilicity. Dynamic light scattering (DLS) monitors aggregation, while logP calculations (e.g., SwissADME) guide structural modifications .
What strategies validate the compound’s stability under physiological conditions?
Advanced Research Focus
Forced degradation studies (acid/base/oxidative stress) with LC-MS/MS track decomposition products. highlights the susceptibility of hydroxylated pyrrolidines to air oxidation, necessitating argon storage. Accelerated stability testing (40°C/75% RH) over 4 weeks identifies hydrolytically labile sites, such as the urea carbonyl .
How are structure-activity relationships (SARs) derived for analogs of this compound?
Basic Research Focus
Systematic variation of substituents (e.g., replacing 1-methylindolin-5-yl with 4-methoxyphenyl in ) coupled with IC₅₀ profiling identifies critical pharmacophores. ’s uPAR inhibitors demonstrate that benzo[d][1,3]dioxol-5-yl enhances target engagement. 3D-QSAR (CoMFA/CoMSIA) maps steric/electronic contributions .
What are the ethical considerations in handling this compound given its structural complexity?
Advanced Research Focus
Toxicity prediction tools (e.g., ProTox-II) assess mutagenicity risks from nitro or bromo intermediates ( ). Occupational exposure limits (OELs) for volatile by-products (e.g., ethyl acetate in ) must follow OSHA guidelines. Waste protocols for Pd catalysts () require chelation before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
